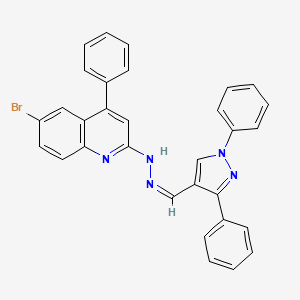![molecular formula C28H31N5OS B11973479 N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11973479.png)
N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-{(E)-[4-(二乙氨基)苯基]亚甲基}-2-{[1-(4-甲基苄基)-1H-苯并咪唑-2-基]硫代}乙酰肼是一种复杂的化合物,分子式为C28H31N5OS。该化合物以其独特的结构特征而闻名,包括苯并咪唑核心、二乙氨基和硫代乙酰肼部分。
准备方法
合成路线和反应条件
N'-{(E)-[4-(二乙氨基)苯基]亚甲基}-2-{[1-(4-甲基苄基)-1H-苯并咪唑-2-基]硫代}乙酰肼的合成通常涉及多个步骤:
苯并咪唑核的形成: 苯并咪唑核是通过在酸性条件下使邻苯二胺与适当的醛缩合而合成的。
硫代基的引入: 然后使苯并咪唑衍生物与硫醇化合物反应以引入硫代基。
乙酰肼部分的形成: 将中间产物进一步与水合肼反应,形成乙酰肼部分。
与二乙氨基苯甲醛缩合: 最后,在碱性条件下将该化合物与 4-(二乙氨基)苯甲醛缩合,得到目标化合物。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以提高产量和纯度。这可能包括使用先进的催化剂、受控的反应环境以及诸如重结晶和色谱法之类的纯化技术。
化学反应分析
反应类型
N'-{(E)-[4-(二乙氨基)苯基]亚甲基}-2-{[1-(4-甲基苄基)-1H-苯并咪唑-2-基]硫代}乙酰肼可以发生各种化学反应,包括:
氧化: 硫代基可以被氧化形成亚砜或砜。
还原: 亚胺基可以被还原形成仲胺。
取代: 二乙氨基可以参与亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 可以在碱性条件下使用卤代烷或酰氯等亲核试剂。
主要产物
氧化: 亚砜或砜。
还原: 仲胺。
取代: 根据所用亲核试剂的不同,各种取代衍生物。
科学研究应用
N'-{(E)-[4-(二乙氨基)苯基]亚甲基}-2-{[1-(4-甲基苄基)-1H-苯并咪唑-2-基]硫代}乙酰肼在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为酶抑制剂或受体调节剂的潜力。
医药: 探索其潜在的治疗特性,包括抗癌和抗菌活性。
工业: 用于开发新材料和化学工艺。
作用机制
N'-{(E)-[4-(二乙氨基)苯基]亚甲基}-2-{[1-(4-甲基苄基)-1H-苯并咪唑-2-基]硫代}乙酰肼的作用机制与其与特定分子靶标和途径的相互作用有关:
分子靶标: 该化合物可能与酶或受体结合,改变其活性。
涉及的途径: 它可以调节信号通路,导致细胞过程(例如增殖、凋亡或代谢)发生变化。
相似化合物的比较
类似化合物
- N'-{(E)-[4-(二甲氨基)苯基]亚甲基}-2-{[1-(4-甲基苄基)-1H-苯并咪唑-2-基]硫代}乙酰肼
- N'-{(E)-[4-(二乙氨基)-2-羟基苯基]亚甲基}-2-{[1-(4-甲基苄基)-1H-苯并咪唑-2-基]硫代}乙酰肼
- N'-{(E)-[4-(二乙氨基)苯基]亚甲基}-2-{[5-(3,4-二甲氧基苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼
独特性
N'-{(E)-[4-(二乙氨基)苯基]亚甲基}-2-{[1-(4-甲基苄基)-1H-苯并咪唑-2-基]硫代}乙酰肼因其官能团的独特组合而脱颖而出,这些官能团赋予其特定的化学反应性和生物活性。其结构特征允许其多种应用,并使其成为各个研究领域中宝贵的化合物。
属性
分子式 |
C28H31N5OS |
|---|---|
分子量 |
485.6 g/mol |
IUPAC 名称 |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C28H31N5OS/c1-4-32(5-2)24-16-14-22(15-17-24)18-29-31-27(34)20-35-28-30-25-8-6-7-9-26(25)33(28)19-23-12-10-21(3)11-13-23/h6-18H,4-5,19-20H2,1-3H3,(H,31,34)/b29-18+ |
InChI 键 |
OTGYHXARWJPIGD-RDRPBHBLSA-N |
手性 SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)C |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{(E)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazono]methyl}phenyl 4-bromobenzoate](/img/structure/B11973401.png)
![N'-{(E)-[2-(allyloxy)phenyl]methylidene}benzenesulfonohydrazide](/img/structure/B11973402.png)
![1-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B11973413.png)
![9,14-Dimethyl-9,14-dihydrodibenzo[a,c]phenazine](/img/structure/B11973416.png)

![6-{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11973428.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11973433.png)
![5-(2-bromophenyl)-4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11973434.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11973447.png)
![(4Z)-2-bromo-4-[[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-6-methoxycyclohexa-2,5-dien-1-one](/img/structure/B11973467.png)
![(5E)-5-(4-tert-butylbenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11973469.png)

![4-Hydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11973478.png)
